2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
Overview
Description
2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzodiazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2nd and 7th positions, respectively, and a methyl group at the 1st position on the benzodiazole ring. It has a molecular formula of C8H6ClFN2 and a molecular weight of 184.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate cyclization, forming the desired benzodiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2nd position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-1-methyl-1H-1,3-benzodiazole
- 7-Fluoro-1-methyl-1H-1,3-benzodiazole
- 2-Chloro-7-fluoro-1H-1,3-benzodiazole
Comparison: 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Properties
IUPAC Name |
2-chloro-7-fluoro-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c1-12-7-5(10)3-2-4-6(7)11-8(12)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEWRZHKPZPFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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